molecular formula C9H13N3S B15229026 N-(1-Phenylethyl)hydrazinecarbothioamide

N-(1-Phenylethyl)hydrazinecarbothioamide

Cat. No.: B15229026
M. Wt: 195.29 g/mol
InChI Key: VPKCPEZYVHRLEP-UHFFFAOYSA-N
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Description

N-(1-Phenylethyl)hydrazinecarbothioamide is a thiosemicarbazide derivative characterized by a phenylethyl group (-CH₂CH₂C₆H₅) attached to the hydrazinecarbothioamide backbone (NH₂NHC(S)NH-). This compound is structurally related to a broader class of hydrazinecarbothioamides, which are studied for their diverse applications in medicinal chemistry, materials science, and catalysis. The phenylethyl substituent imparts moderate lipophilicity and influences electronic properties, making it distinct from analogs with aliphatic or heteroaromatic substituents .

Properties

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

1-amino-3-(1-phenylethyl)thiourea

InChI

InChI=1S/C9H13N3S/c1-7(11-9(13)12-10)8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H2,11,12,13)

InChI Key

VPKCPEZYVHRLEP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenylethyl)hydrazinecarbothioamide typically involves the reaction of phenylethylamine with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from impurities.

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenylethyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The phenylethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, hydrazines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(1-Phenylethyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(1-Phenylethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylethyl group enhances its ability to penetrate biological membranes, while the hydrazinecarbothioamide moiety interacts with active sites of target proteins. This dual functionality allows the compound to exert its effects through multiple pathways.

Comparison with Similar Compounds

Key Data Tables

Table 1: Comparative Physicochemical Properties

Compound Substituent Water Solubility Dipole Moment (Debye) NLO Activity (β, ×10⁻³⁰ cm⁵/e.s.u.)
N-(1-Phenylethyl)hydrazinecarbothioamide Phenylethyl Low Not reported Not reported
N-(Pyridin-2-yl)hydrazinecarbothioamide Pyridyl Moderate 4.45 2.17
N-(tert-Butyl)hydrazinecarbothioamide tert-Butyl Insoluble Not reported Not reported

Biological Activity

Chemical Structure and Synthesis

N-(1-Phenylethyl)hydrazinecarbothioamide belongs to the class of hydrazine derivatives, characterized by the presence of a phenylethyl group attached to a hydrazine backbone with a carbothioamide functional group. The compound can be synthesized through various methods, often involving the reaction of phenylethylamine with thiosemicarbazide in the presence of appropriate reagents.

Synthesis Reaction

The general reaction can be represented as follows:

Phenylethylamine+ThiosemicarbazideN 1 Phenylethyl hydrazinecarbothioamide\text{Phenylethylamine}+\text{Thiosemicarbazide}\rightarrow \text{N 1 Phenylethyl hydrazinecarbothioamide}

This reaction typically requires controlled conditions to ensure high yield and purity.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. A study indicated that this compound exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study: Apoptosis Induction

In a controlled experiment with MCF-7 breast cancer cells:

  • Treatment : Cells were treated with varying concentrations of this compound.
  • Results : A dose-dependent increase in apoptosis was observed, with significant effects noted at concentrations above 50 µg/mL.

The biological activity of this compound is attributed to its ability to interact with cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, contributing to its antimicrobial and anticancer effects.

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